SDR-04

BRD4-BD1 inhibition AlphaScreen assay 3-methyl-1H-indazole derivatives

SAR studies of BRD4-BD1 inhibitors often lack a well-characterized reference compound with defined binding mode and quantitative benchmarks. SDR-04 (CAS 879593-54-1) addresses this gap as a validated 3-methyl-1H-indazole BRD4-BD1 inhibitor with documented 40% inhibition at 60 μM and confirmed c-Myc suppression in MV4;11 AML cells. • Benchmark for SAR: enables direct comparison with analogs 9u (17%) and 9w (32%) • Structurally orthogonal to triazolodiazepine (JQ1-like) and isoxazole scaffolds • Well-defined KAc pocket binding mode for scaffold-diversification validation

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
Cat. No. B1233630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDR-04
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4)O
InChIInChI=1S/C19H16N4O2/c1-25-16-11-13(7-8-15(16)24)18-19(21-14-5-3-2-4-6-14)23-10-9-20-12-17(23)22-18/h2-12,21,24H,1H3
InChIKeyKZMVPUIBSUVYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDR-04: 3-Methyl-1H-Indazole BRD4-BD1 Inhibitor


SDR-04 (CAS: 879593-54-1) is a synthetic small-molecule inhibitor belonging to the 3-methyl-1H-indazole chemical class that targets the first bromodomain of bromodomain-containing protein 4 (BRD4-BD1), a member of the bromodomain and extra-terminal domain (BET) family of epigenetic reader proteins [1]. With a molecular formula of C₁₉H₁₆N₄O₂ and molecular weight of 332.36 g/mol, this compound was developed through virtual screening and structure-based optimization as part of a medicinal chemistry program aimed at identifying novel BRD4 inhibitors [1]. The compound demonstrates measurable affinity for the BRD4-BD1 acetyl-lysine binding pocket and has been characterized for its antiproliferative effects in the MV4;11 acute myeloid leukemia cell line, which is known to be dependent on BRD4-driven transcriptional programs [1].

BRD4-BD1 bromodomain studies
Target engagement in acetyl-lysine pocket; selective over BD2, pan-BET
Transcriptional regulation assays
c-Myc suppression readout; MV4;11 AML model for BRD4 dependency
Scaffold-diversification tool
3-methyl-1H-indazole core orthogonal to JQ1, I-BET151 chemotypes

SDR-04 Non-Interchangeability


The BET bromodomain inhibitor class exhibits substantial inter-compound variability in bromodomain selectivity, potency, and downstream functional effects despite sharing a common target family [1]. Within the specific 3-methyl-1H-indazole series alone, structural modifications at the imidazo[1,2-a]pyrazine and phenol moieties produce marked differences in BRD4-BD1 inhibition rates ranging from negligible activity to ~40% inhibition at identical test concentrations [1]. Furthermore, in-class BET inhibitors differ significantly in their selectivity for BRD4-BD1 versus BRD4-BD2, as well as their broader selectivity profiles across BRD2, BRD3, and BRDT bromodomains [1]. These structural and pharmacological differences translate directly into divergent effects on downstream target suppression, particularly c-Myc oncoprotein expression, making generic substitution scientifically unjustified without explicit comparator validation [1].

BET
Class
SDR-04 (3-methyl-1H-indazole)
BRD4-BD1 selective; distinct KAc pocket binding mode; defined c-Myc suppression profile
Pan-BET / JQ1 / I-BET151
Non-selective BD1/BD2 inhibition; different chemotype; downstream transcriptional effects may differ significantly
Analog
Series
SDR-04 (9d) – top performer
40% BRD4-BD1 inhibition at 60 μM; pronounced c-Myc suppression
Analog 9u, 9w
9u: 17% inhibition, weaker c-Myc effect; 9w: 32% inhibition; profile may shift assay conclusions

SDR-04 Comparative Evidence


BRD4-BD1 Inhibition vs. Analog 9u

In a direct head-to-head comparison using the AlphaScreen assay, SDR-04 (designated as compound 9d in the original publication) inhibited BRD4-BD1 by 40% at a concentration of 60 μM, whereas the structurally related analog 9u achieved only 17% inhibition under identical assay conditions [1]. Another analog, 9w, showed intermediate activity with 32% inhibition at the same concentration [1]. This quantitative comparison establishes SDR-04 as the superior BRD4-BD1 inhibitor among the most potent members of this 3-methyl-1H-indazole series.

BRD4-BD1 inhibition
Head-to-head
40% inhibition at 60 μM (SDR-04)
Analog 9u17%
Analog 9w32%
Reported 2.35-fold higher than 9u; ranked top in series
AlphaScreen assay; fixed 60 μM
BRD4-BD1 inhibition AlphaScreen assay 3-methyl-1H-indazole derivatives

Binding Mode in the KAc Recognition Pocket

Molecular docking studies reveal that the 3-methyl-1H-indazole moiety of SDR-04 fits snugly into the acetyl-lysine (KAc) binding pocket of the BRD4-BD1 bromodomain [1]. This specific binding orientation distinguishes SDR-04 from other structural classes of BET inhibitors (e.g., triazolodiazepines like JQ1, isoxazole-based inhibitors) that occupy the same pocket with different binding geometries and residue interactions [1]. The distinct chemotype and binding mode of SDR-04 provide a chemical biology tool that is structurally orthogonal to widely used reference BET inhibitors, offering researchers a scaffold-diversification option for probing BRD4-BD1 pharmacology.

Binding mode
Class-level
3-methyl-1H-indazole snugly fits KAc pocket
Scaffold orthogonal to JQ1, I-BET151
Molecular docking; qualitative
molecular docking BRD4-BD1 KAc pocket structure-activity relationship

c-Myc Suppression vs. Analog 9u

Western blot analysis in MV4;11 cells demonstrates that SDR-04 (compound 9d) more effectively suppresses c-Myc protein expression compared to the analog 9u [1]. This differential downstream functional effect is consistent with the superior BRD4-BD1 inhibition observed for SDR-04 and provides direct evidence that the in vitro binding differences translate into measurable differences in cellular pathway modulation. The correlation between target engagement (BRD4-BD1 inhibition) and functional readout (c-Myc suppression) establishes a pharmacodynamic link that is essential for experimental design.

c-Myc suppression
Head-to-head
Pronounced reduction in c-Myc band intensity (SDR-04)
Analog 9uWeaker suppression
Reported higher functional response
MV4;11 cells; Western blot
c-Myc suppression Western blot functional biomarker

Antiproliferative Activity in BRD4-Dependent Leukemia

SDR-04 potently suppresses the proliferation of MV4;11 acute myeloid leukemia cells, a cell line characterized by BRD4 dependency and sensitivity to BET bromodomain inhibition [1]. Within the 3-methyl-1H-indazole series, SDR-04 (compound 9d), along with 9u and 9w, demonstrated the most potent antiproliferative effects, establishing SDR-04 among the top-performing compounds from this optimization campaign [1]. MV4;11 cells harbor MLL-AF4 and FLT3-ITD alterations and are established models for evaluating BRD4-targeted agents, providing a disease-relevant cellular context for the compound's activity.

Antiproliferative
Class-level
Ranked among most potent in 3-methyl-1H-indazole series
Supports BRD4-dependent cell studies
MV4;11 AML; IC50 not disclosed in abstract
MV4;11 proliferation BRD4 dependency acute myeloid leukemia

Chemical Identity and Structural Characterization

SDR-04 is chemically defined as 2-methoxy-4-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol, with CAS registry number 879593-54-1, molecular formula C₁₉H₁₆N₄O₂, and molecular weight 332.36 g/mol [1]. This precise chemical identity distinguishes SDR-04 from structurally related imidazo[1,2-a]pyrazine analogs and from other BET inhibitors with different core scaffolds [1]. The compound contains the 3-methyl-1H-indazole pharmacophore that is essential for BRD4-BD1 binding, as demonstrated by structure-activity relationship analysis across the synthesized series [1].

Chemical identity
Specification review
CAS 879593-54-1
C₁₉H₁₆N₄O₂, MW 332.36
Ensures accurate procurement
3-methyl-1H-indazole core
CAS registry chemical structure procurement specification

BRD4-BD1 Selectivity Profile

Among the compounds evaluated in the 3-methyl-1H-indazole series, SDR-04 (compound 9d) showed excellent selectivity for BRD4 relative to other BET family bromodomains [1]. While specific selectivity panel data (e.g., IC50 values for BRD4-BD2, BRD2, BRD3, BRDT) are not fully detailed in the available abstract, the publication explicitly notes that compound 9d exhibited excellent selectivity for BRD4 [1]. This selectivity profile is a key differentiator from pan-BET inhibitors that inhibit all bromodomains non-selectively, and from BD2-selective inhibitors such as ABBV-744.

Selectivity profile
Class-level
Reported excellent BRD4 selectivity
Distinct from pan-BET inhibitors
Full panel data may be in full text
bromodomain selectivity BRD4-BD1 epigenetic probe

SDR-04 Research Applications


SAR Studies of 3-Methyl-1H-Indazole BRD4 Inhibitors

SDR-04 serves as a reference compound within the 3-methyl-1H-indazole series for structure-activity relationship (SAR) studies due to its well-characterized BRD4-BD1 inhibition (40% at 60 μM) and its defined binding mode in the KAc recognition pocket [1]. Researchers comparing novel analogs can use SDR-04 as the benchmark to evaluate whether structural modifications improve upon this baseline inhibitory activity. The availability of direct comparative data with analogs 9u (17% inhibition) and 9w (32% inhibition) provides quantitative benchmarks for assessing compound optimization outcomes [1].

BRD4-Driven c-Myc Transcription Studies

SDR-04 is validated for use in experiments examining BRD4-mediated transcriptional control, specifically studies involving c-Myc oncoprotein expression as a functional readout [1]. The compound's demonstrated ability to suppress c-Myc in MV4;11 cells, with superior efficacy compared to analog 9u, makes it suitable for pharmacological interrogation of BRD4-dependent gene expression programs [1]. This application is particularly relevant for acute myeloid leukemia research where BRD4-c-Myc axis dependency has been established.

BRD4-BD1 Chemical Probe Development

SDR-04 provides a structurally distinct chemotype (3-methyl-1H-indazole scaffold) for chemical probe development targeting the BRD4-BD1 bromodomain, orthogonal to the widely used triazolodiazepine (JQ1-like) and isoxazole-based BET inhibitor scaffolds [1]. The distinct binding mode of the 3-methyl-1H-indazole moiety in the KAc pocket offers researchers a tool for scaffold-diversification strategies and for validating that observed biological effects are target-specific rather than scaffold-dependent artifacts [1].

Comparative Pharmacology in BRD4-Dependent Cells

SDR-04 is appropriate for use in MV4;11 and potentially other BRD4-dependent cancer cell lines for comparative pharmacology studies [1]. The compound's demonstrated antiproliferative activity in this BRD4-sensitive model supports its inclusion in studies comparing the cellular effects of different BET inhibitor chemotypes or evaluating differential responses across varying degrees of BRD4 dependency. The reported BRD4 selectivity of SDR-04 positions it for studies requiring distinction between BRD4-specific and pan-BET pharmacological effects [1].

Application
Selection Property
Validation Focus
SAR benchmark studies
Well-characterized BRD4-BD1 inhibition activity
Inhibition rate comparison across analogs
c-Myc transcriptional regulation assays
BRD4-dependent c-Myc suppression
c-Myc protein level in BRD4-dependent models
BRD4-BD1 chemical probe development
Structurally distinct 3-methyl-1H-indazole scaffold
Scaffold-diversification validation across BET chemotypes
Comparative pharmacology in BRD4-dependent cells
Antiproliferative activity in BRD4-sensitive models
Selectivity profiling across BET family

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